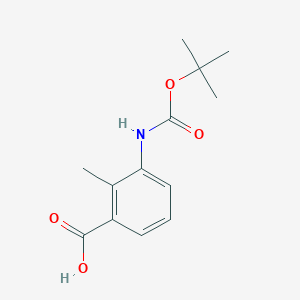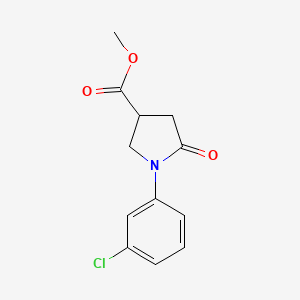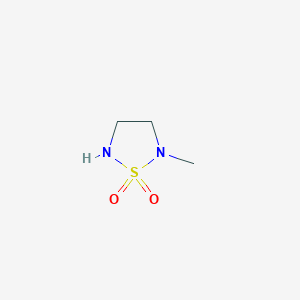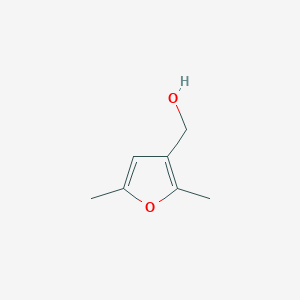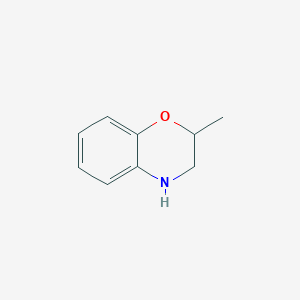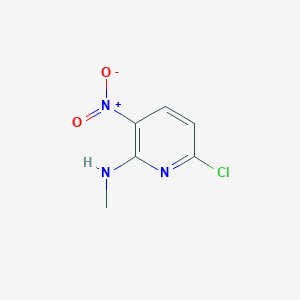
6-chloro-N-methyl-3-nitropyridin-2-amine
概要
説明
6-chloro-N-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Synthesis Analysis
The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine involves selective substitution at the para position in the presence of a polar protic solvent and the reagent sodium acetate or cesium carbonate with acetic acid .Molecular Structure Analysis
The molecular formula of 6-chloro-N-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 . The IUPAC name is N-(6-chloro-3-nitro-2-pyridinyl)-N-methylamine . The InChI code is 1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) .Chemical Reactions Analysis
6-chloro-N-methyl-3-nitropyridin-2-amine is an important intermediate used in organic synthesis . It can undergo various chemical reactions to form different compounds, contributing to the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .Physical And Chemical Properties Analysis
6-chloro-N-methyl-3-nitropyridin-2-amine has a molecular weight of 187.59 . It is a pale-yellow to yellow-brown solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .科学的研究の応用
Application in Pharmaceutical Chemistry
- Field : Pharmaceutical and Medicinal Chemistry .
- Summary of the application : The compound “6-chloro-N-methyl-3-nitropyridin-2-amine” is used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .
- Methods of application : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results or outcomes : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
Application in Organic Synthesis
- Field : Organic Synthesis .
- Summary of the application : “6-chloro-N-methyl-3-nitropyridin-2-amine” is an important raw material and intermediate used in organic synthesis .
- Methods of application : Specific methods of application or experimental procedures are not mentioned in the source .
- Results or outcomes : The outcomes of the application are not specified in the source .
Application in Agrochemicals
- Field : Agrochemicals .
- Summary of the application : This compound is used as an intermediate in the synthesis of various agrochemicals .
- Methods of application : Specific methods of application or experimental procedures are not mentioned in the source .
- Results or outcomes : The outcomes of the application are not specified in the source .
Application in Dyestuffs
- Field : Dyestuffs .
- Summary of the application : “6-chloro-N-methyl-3-nitropyridin-2-amine” is used as a raw material in the production of various dyestuffs .
- Methods of application : Specific methods of application or experimental procedures are not mentioned in the source .
- Results or outcomes : The outcomes of the application are not specified in the source .
Application in Protein Kinase Inhibitors
- Field : Medicinal Chemistry .
- Summary of the application : This compound is used in the design of potential irreversible inhibitors for protein kinases . One such kinase is the monopolar spindle 1 (MPS1) kinase, which is a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
- Methods of application : The structure of the inhibitor was derived from N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine, a potent reversible MPS1 inhibitor . The synthesis involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results or outcomes : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
Application in Nitropyridine Derivatives
- Field : Organic Chemistry .
- Summary of the application : “6-chloro-N-methyl-3-nitropyridin-2-amine” is used in the preparation of nitropyridine derivatives .
- Methods of application : Specific methods of application or experimental procedures are not mentioned in the source .
- Results or outcomes : The outcomes of the application are not specified in the source .
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Relevant Papers There are several peer-reviewed papers and technical documents related to 6-chloro-N-methyl-3-nitropyridin-2-amine available at Sigma-Aldrich . These documents can provide more detailed information about the compound’s properties, synthesis, and applications.
特性
IUPAC Name |
6-chloro-N-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWSEJQFZDJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444320 | |
| Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-3-nitropyridin-2-amine | |
CAS RN |
33742-70-0 | |
| Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


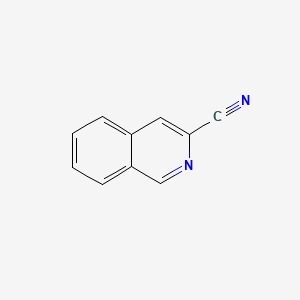
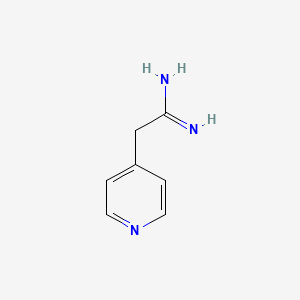
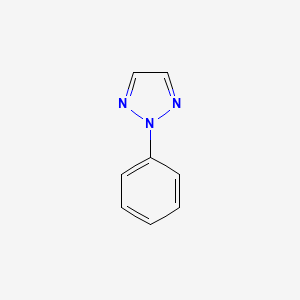
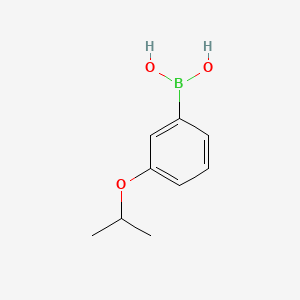
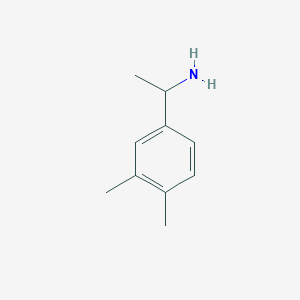
![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)

